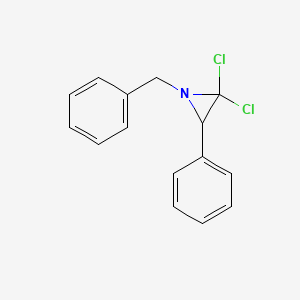
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- is a derivative of aziridine, a three-membered heterocycle containing a nitrogen atom. Aziridines are known for their significant practical interest due to their unique structural properties and reactivity. The compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols under specific conditions. For example, the Nippon Shokubai process requires an oxide catalyst and high temperatures to effect the dehydration of aminoethanol .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- include:
Aziridine: The parent compound with a simpler structure.
Mitomycin C: An aziridine derivative used as a chemotherapeutic agent.
Porfiromycin: Another aziridine derivative with antitumor activity.
Properties
CAS No. |
112776-40-6 |
|---|---|
Molecular Formula |
C15H13Cl2N |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
1-benzyl-2,2-dichloro-3-phenylaziridine |
InChI |
InChI=1S/C15H13Cl2N/c16-15(17)14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
KQLSMLHUJZBMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C2(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















